molecular formula C21H20O6 B2734379 (Z)-methyl 2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 859663-59-5

(Z)-methyl 2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2734379
CAS No.: 859663-59-5
M. Wt: 368.385
InChI Key: VSSBZPALBIVFAK-WQRHYEAKSA-N
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Description

(Z)-methyl 2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic benzofuran derivative investigated for its role in cellular signaling pathways. This compound has been identified as a key intermediate in the synthesis of more complex molecules designed to modulate kinase activity. Research indicates its core structure is significant in the development of tyrosine kinase inhibitors , which are crucial tools for studying intracellular signal transduction in various disease models. Its mechanism is postulated to involve competitive binding at the ATP-binding site of specific receptor tyrosine kinases, thereby potentially altering downstream phosphorylation events and affecting processes like cell proliferation and apoptosis . The (Z)-configured benzylidene group is critical for its stereospecific interaction with target proteins, making it a valuable probe for structure-activity relationship (SAR) studies in oncological research and inflammatory diseases. As a research chemical, it is primarily utilized in biochemical assays and high-throughput screening to identify and validate novel therapeutic targets, providing researchers with a potent scaffold for further chemical optimization and pharmacological characterization.

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-12-17(26-13(2)21(23)25-4)10-9-16-19(22)18(27-20(12)16)11-14-5-7-15(24-3)8-6-14/h5-11,13H,1-4H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSBZPALBIVFAK-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)OC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-Methyl 2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzofuran Derivative : The initial step involves the condensation of 4-methoxybenzaldehyde with a suitable diketone to form the benzofuran core.
  • Esterification : The benzofuran derivative is then reacted with methyl propanoate under acidic conditions to yield the final ester product.
  • Characterization : The product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing benzofuran moieties have shown promising results in inhibiting the proliferation of various cancer cell lines.

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (breast cancer)5.0
Compound BHeLa (cervical cancer)10.0
Compound CA549 (lung cancer)8.5

These results suggest that the structural features of this compound may contribute to its efficacy against tumor cells.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that the compound exhibits a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Assay TypeIC50 (µM)
DPPH12.5
ABTS15.0

This antioxidant activity is likely attributed to the presence of methoxy and carbonyl groups within its structure, which can donate electrons to neutralize free radicals.

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound exhibits significant anti-inflammatory effects. The compound was tested in animal models for its ability to reduce inflammation markers such as TNF-alpha and IL-6.

Case Studies

  • Study on Antitumor Efficacy : A study conducted on a series of benzofuran derivatives revealed that those with substituents similar to those in this compound showed enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin.
    • Findings : The compound demonstrated an IC50 value significantly lower than that of doxorubicin, indicating superior potency.
  • Antioxidant Mechanism Investigation : Another study focused on elucidating the mechanism behind the antioxidant properties of compounds with similar structures. It was found that these compounds effectively inhibited lipid peroxidation in cellular membranes.
    • : The presence of the methoxy group was identified as a critical factor enhancing radical scavenging activity.

Scientific Research Applications

Biological Activities

  • Antioxidant Properties :
    • Compounds with similar structures have demonstrated significant antioxidant activity. The presence of methoxy groups enhances the ability to scavenge free radicals, thus potentially preventing oxidative stress-related diseases .
  • Antitumor Activity :
    • Preliminary studies suggest that this compound may possess antitumor properties. Similar derivatives have been shown to inhibit tumor growth through mechanisms such as:
      • Apoptosis Induction : Triggering programmed cell death in cancer cells.
      • Cell Cycle Arrest : Interfering with the proliferation of cancer cells by halting cell cycle progression .
  • Anti-inflammatory Effects :
    • The compound exhibits anti-inflammatory properties by modulating inflammatory pathways, which can be beneficial in treating chronic inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to (Z)-methyl 2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate:

  • GSK-3β Inhibition :
    • Research has identified that derivatives of this compound can inhibit glycogen synthase kinase 3β (GSK-3β), a target relevant for conditions such as Alzheimer's disease and various cancers .
  • Antibacterial and Antifungal Activities :
    • Similar compounds have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogens, showing comparable or superior effects to standard drugs .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
1. Thiazolidinone DerivativesThiazolidine coreAntibacterial, antifungal
2. Benzofuran DerivativesBenzofuran coreAntioxidant, antitumor
3. MethoxyflavonesFlavone backboneAntioxidant, anti-inflammatory
4. DimethoxyphenolsSimple phenolicAntioxidant

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The target compound shares a benzofuran core with analogs but differs in substituent patterns. A closely related compound, methyl 2-{[(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate (CAS: 620546-30-7), replaces the 4-methoxy group with a 5-bromo-2-methoxy substitution on the benzylidene ring . This substitution introduces steric and electronic changes:

Table 1: Substituent Comparison
Compound Benzylidene Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-OCH₃ ~400 (estimated) Benzofuran, ester, ketone
Methyl 2-{[(2Z)-2-(5-Bromo-2-methoxy)... 5-Br, 2-OCH₃ ~478 Bromine, benzofuran, ester, ketone
Spectroscopic Data:
  • 1H NMR: The target compound’s methyl propanoate group is expected to show signals at δ1.5–1.7 (methyl) and δ3.7–3.9 (methoxy). In contrast, the propargyl group in ’s compound exhibits distinct peaks at δ4.7 (propargyl CH₂) and δ2.4 (sp-hybridized proton) .
  • IR Spectroscopy : The ester carbonyl (C=O) stretch appears near 1,725 cm⁻¹, while the benzofuran ketone (C=O) is observed at ~1,680 cm⁻¹. The analog in may show a shifted carbonyl stretch due to bromine’s electron-withdrawing effect.

Crystallographic and Hydrogen-Bonding Analysis

Crystal structures of such compounds are often resolved using SHELX software (), which is critical for confirming stereochemistry and Z/E configurations . The 4-methoxy group in the target compound may participate in intermolecular hydrogen bonds (e.g., C–H···O), influencing crystal packing.

Graph set analysis () reveals that hydrogen-bonding patterns (e.g., chains or rings) are highly substituent-dependent . For instance, the 2-methoxy group in the analog may form intramolecular hydrogen bonds with the benzofuran oxygen, reducing its availability for intermolecular interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (Z)-benzylidene-dihydrobenzofuran derivatives analogous to this compound?

  • Methodological Answer : The synthesis typically involves a Knoevenagel condensation between a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) and a dihydrobenzofuran-3-one precursor. For example, analogous compounds (e.g., methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate) were synthesized via condensation under reflux with catalytic acetic acid in ethanol . Reaction progress is monitored via TLC, and products are purified using column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How can researchers verify the stereochemical configuration (Z/E) of the benzylidene moiety?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For instance, the (Z)-configuration of similar compounds was confirmed by single-crystal X-ray diffraction, which revealed dihedral angles between the benzylidene and dihydrobenzofuran rings . Alternatively, NOESY NMR can detect spatial proximity between protons on the benzylidene and adjacent groups to infer geometry.

Q. What analytical techniques are recommended for assessing purity and structural integrity?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) at 1 mL/min flow rate. Retention times and peak symmetry indicate purity .
  • NMR : Compare ¹H and ¹³C NMR spectra with literature data for analogous compounds (e.g., δ 6.8–7.5 ppm for aromatic protons, δ 3.8–4.2 ppm for methoxy groups) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., expected m/z for C₂₃H₂₂O₇: 434.14) .

Q. What safety protocols should be followed during handling and storage?

  • Methodological Answer :

  • Handling : Use nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .
  • Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for dihydrobenzofuran derivatives be resolved?

  • Methodological Answer : If X-ray data (e.g., bond lengths, angles) contradict NMR-derived conformational models, perform DFT calculations (e.g., B3LYP/6-31G*) to simulate the lowest-energy conformation. Compare computed NMR chemical shifts with experimental data to validate the structure . For example, torsional strain in the benzylidene group may lead to discrepancies between solid-state (X-ray) and solution-state (NMR) geometries.

Q. What strategies optimize reaction yields in the synthesis of similar oxo-dihydrobenzofuran systems?

  • Methodological Answer :

  • Catalysis : Replace acetic acid with microwave-assisted catalysis (e.g., 10 mol% p-toluenesulfonic acid at 80°C for 30 minutes), which enhances condensation efficiency .
  • Solvent Optimization : Use DMF as a polar aprotic solvent to stabilize intermediates, increasing yields from ~50% to >80% in analogous reactions .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Prepare solutions in buffers (pH 1–12) and analyze degradation via HPLC at 24-hour intervals. Acidic conditions (pH < 3) may hydrolyze the ester group, while alkaline conditions (pH > 10) could cleave the benzylidene bond .
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures. For similar compounds, decomposition onset occurs at ~180°C .

Q. What advanced techniques are used to profile impurities in synthetic batches?

  • Methodological Answer :

  • LC-MS/MS : Identify trace impurities (e.g., unreacted starting materials or oxidation byproducts) using a Q-TOF mass spectrometer in positive ion mode .
  • Isotopic Labeling : Synthesize the compound with ¹³C-labeled methoxy groups to track metabolic or hydrolytic degradation pathways in follow-up studies .

Q. How can computational modeling predict the compound’s biological activity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Use QSAR models to correlate substituent effects (e.g., methoxy group position) with predicted IC₅₀ values. Validate with in vitro enzyme inhibition assays .

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